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WX-037

Cat. No.: B1574721
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Description

Overview of PI3K Pathway Architecture and Functional Roles

The PI3K family comprises lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides nih.gov. Among these, Class I PI3Ks are the most extensively studied, particularly due to their critical role in regulating cell division and tumorigenesis nih.govspandidos-publications.com. Class I PI3Ks exist as heterodimers, typically composed of a catalytic subunit (p110) and a regulatory subunit (p85) creativebiolabs.netnih.govfrontiersin.org. There are four isoforms of the p110 catalytic subunit: p110α (encoded by PIK3CA), p110β (encoded by PIK3CB), p110γ (encoded by PIK3CG), and p110δ (encoded by PIK3CD) nih.govfrontiersin.orgwikipedia.org. The regulatory subunits, such as p85α, p55α, p50α, p85β, and p55γ, contain SH2 domains that engage with tyrosine-phosphorylated proteins nih.govfrontiersin.org.

The activation of the PI3K pathway is initiated by various extracellular stimuli, including growth factors, cytokines, and hormones, which bind to their specific receptors, often receptor tyrosine kinases (RTKs) frontiersin.orgcreativebiolabs.netnih.govbiorxiv.org. This binding leads to the recruitment of the PI3K complex to the cell membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) frontiersin.orgfrontiersin.orgbiorxiv.orgfrontiersin.org. PIP3 acts as a critical second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB), to the plasma membrane creativebiolabs.netfrontiersin.orgfrontiersin.orgcellsignal.com.

Akt is a serine-threonine kinase that, once recruited to the membrane, is phosphorylated and activated by phosphoinositide-dependent protein kinase 1 (PDK1) and other kinases frontiersin.orgmdpi.com. Activated Akt then phosphorylates a multitude of downstream substrates, thereby mediating diverse cellular functions including cell growth, proliferation, survival, protein synthesis, glucose uptake, and metabolism frontiersin.orgresearchgate.netbiologists.comfrontiersin.orgnih.govmdpi.com. Key downstream targets of Akt include mTOR (mammalian target of rapamycin), GSK-3β, and FOXO proteins, which collectively regulate anabolic processes, cell cycle progression, and inhibition of apoptosis nih.govfrontiersin.orgwikipedia.org.

The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), a dual-specificity lipid and protein phosphatase that dephosphorylates PIP3 back to PIP2, thus counteracting PI3K activity and suppressing growth and survival signals frontiersin.orgnih.govnih.govfrontiersin.orgcellsignal.commdpi.comnih.gov.

Dysregulation of PI3K Signaling in Pathophysiological Contexts

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous human diseases, including cancer, neurodegenerative disorders, autoimmune conditions, diabetes, and cardiovascular disease researchgate.netnih.govcellsignal.comwikipedia.orgresearchgate.net. When PI3K/Akt signaling is sustained abnormally, it can lead to pathological changes researchgate.net.

Aberrant PI3K Pathway Activation in Malignancy

Aberrant activation of the PI3K/Akt/mTOR pathway is one of the most frequent signaling abnormalities observed in human cancers, contributing significantly to carcinogenesis, tumor cell proliferation, invasion, metastasis, and resistance to therapy frontiersin.orgmdpi.comnih.govnih.govspandidos-publications.compnas.orgaacrjournals.orgnih.govreactome.orgamegroups.orgoncotarget.com. This hyperactivation drives excessive cell proliferation and resistance to apoptosis, which are fundamental characteristics of tumor development and progression frontiersin.orgmdpi.compnas.orgmdpi.com.

For instance, in breast cancer, over 70% of cases exhibit an alteration in this pathway leading to its activation mdpi.com. In head and neck squamous cell carcinoma (HNSCC), PI3K pathway alterations are found in over 30% of cases and are associated with poor prognosis biorxiv.org. The dysregulation of this pathway can also promote estrogen-independent ER activation, rendering breast cancer cells resistant to endocrine therapy mdpi.com. Furthermore, aberrant PI3K/Akt activation has been linked to liver cancer invasion, metastasis, epithelial-mesenchymal transition (EMT), and resistance to chemotherapy drugs like sorafenib (B1663141) and docetaxel (B913) nih.gov.

Genetic Alterations Associated with PI3K Pathway Dysregulation

Genetic alterations are a primary cause of PI3K pathway dysregulation in cancer spandidos-publications.commdpi.comnih.gov. The most well-known genetic alterations include activating mutations in PIK3CA (encoding p110α), amplification of AKT, and inactivation of the tumor suppressor gene PTEN spandidos-publications.comnih.govfrontiersin.orgnih.gov. These alterations increase the PI3K signal, stimulate downstream Akt signaling, promote growth factor-independent growth, and enhance cell invasion and metastasis spandidos-publications.comspandidos-publications.com.

Table 1: Common Genetic Alterations in the PI3K Pathway and Their Impact

Gene Alteration Affected Component Impact on Pathway Cancer Types (Examples) Prevalence (Breast Cancer) Source
PIK3CA activating mutations p110α catalytic subunit Gain-of-function, aberrant activation of Akt/mTOR signaling, increased cell migration and invasion frontiersin.orgspandidos-publications.comfrontiersin.orgmdpi.comnih.gov Breast, colorectal, glioblastoma, gastric, lung, kidney, ovarian, endometrial nih.govnih.govmdpi.com ~34-47.6% (overall), ~40% (HR+/HER2-), ~30% (HER2+), ~15% (TNBC) mdpi.come-crt.orgascopubs.orgnih.govfrontiersin.org frontiersin.orgspandidos-publications.comfrontiersin.orgmdpi.comnih.govnih.govmdpi.comnih.gove-crt.orgascopubs.orgnih.govfrontiersin.org
PTEN inactivation (mutation, deletion, promoter methylation) Tumor suppressor Loss of function, accumulation of PIP3, increased PI3K/Akt signaling spandidos-publications.comfrontiersin.orgcellsignal.commdpi.comnih.govnih.govjci.org Prostate, brain, breast, endometrial, liver spandidos-publications.comfrontiersin.orgmdpi.comnih.govnih.govnih.govpnas.org ~7.5-20% mdpi.compnas.org spandidos-publications.comfrontiersin.orgcellsignal.commdpi.comnih.govnih.govmdpi.comnih.govjci.orgpnas.org
AKT1 activating mutations/amplification Akt kinase Constitutive activation, promotes cell growth and survival spandidos-publications.comcellsignal.commdpi.comnih.gov Breast, gastric, glioblastoma, gliosarcoma, ovarian, pancreatic, head and neck squamous cell carcinoma spandidos-publications.comwikipedia.orgmdpi.comnih.gove-crt.org ~3.14-5.9% mdpi.come-crt.org spandidos-publications.comcellsignal.comwikipedia.orgmdpi.commdpi.comnih.gove-crt.org
PIK3R1 mutations p85 regulatory subunit Aberrant activation nih.govaacrjournals.org Endometrial, glioblastoma, uterine carcinosarcoma, bladder urothelial carcinoma nih.gov Not specified nih.govaacrjournals.org

PIK3CA mutations are the most common genetic alterations in the PI3K/Akt/mTOR pathway, frequently found in exons 9 (helical domain) and 20 (kinase domain) spandidos-publications.commdpi.com. Hotspot mutations like H1047R, E545K, and E542K are particularly prevalent and act as gain-of-function mutations, leading to aberrant activation of downstream signaling frontiersin.orgmdpi.comnih.govfrontiersin.org. For instance, in breast cancer, PIK3CA mutations are present in approximately 34% of cases according to cBioportal.gov, with some studies reporting frequencies as high as 46.5% in Chinese breast cancer patients mdpi.come-crt.org. Double PIK3CA mutations, found in up to 25% of advanced breast cancers with PIK3CA mutations, can result in a more active PI3K enzyme mdpi.comnih.gov.

Loss of PTEN function, through mutations, deletions, or promoter methylation, is another frequent event that leads to PI3K pathway activation frontiersin.orgmdpi.comnih.govnih.gov. PTEN is often mutated or lost in human tumors, and its inactivation is considered a potent driver of PI3K pathway activation cellsignal.compnas.org. The clinical observation that PIK3CA and PTEN mutations often occur in a mutually exclusive fashion suggests that hyperactivation of the PI3K pathway is an essential driver of tumorigenesis pnas.org.

Rationale for Pharmacological Targeting of PI3K in Translational Research

The frequent and central role of aberrant PI3K/Akt/mTOR pathway activation in cancer development, progression, and resistance to therapy makes it an attractive and rational therapeutic target in translational research frontiersin.orgpnas.orgaacrjournals.orgnih.govamegroups.orgoncotarget.comnih.govmdpi.com. Pharmacological inhibition of key components within this signaling cascade aims to counteract the malignant phenotype by slowing down cancer growth, inducing cell death, and overcoming drug resistance frontiersin.orgwikipedia.orgaacrjournals.orgnih.govdovepress.com.

The rationale for targeting PI3K stems from its involvement in various cancer hallmarks, including cell proliferation, survival, metabolism, angiogenesis, and metastasis frontiersin.orgpnas.orgnih.govoncotarget.com. Inhibiting PI3K can disrupt these processes, thereby suppressing tumor growth and enhancing sensitivity to existing therapies frontiersin.orgmdpi.comnih.govdovepress.com. Preclinical data suggest that PI3K pathway inhibition can sensitize cancer cells to chemotherapy and may help overcome resistance to other targeted agents, such as EGFR tyrosine kinase inhibitors dovepress.com.

Efforts in drug development have led to various types of PI3K inhibitors, including pan-class I PI3K inhibitors, isoform-specific PI3K inhibitors (e.g., targeting p110α, p110β, p110δ, or p110γ), and dual PI3K/mTOR inhibitors nih.govwikipedia.orgaacrjournals.orgamegroups.orgnih.govmdpi.comresearchgate.net. The development of isoform-specific inhibitors aims to achieve better specificity and potentially lower toxicity compared to pan-PI3K inhibitors amegroups.org.

While PI3K inhibitors have shown promising preclinical activity and some have received regulatory approval for certain hematological malignancies (e.g., idelalisib (B1684644) for chronic lymphocytic leukemia), their clinical efficacy in solid tumors has faced challenges, often due to drug-related toxicities, compensatory pathway activation, and the need for better patient selection wikipedia.orgaacrjournals.orgamegroups.orgmdpi.com. Despite these challenges, ongoing research focuses on rational combination therapies and developing mutant-selective PI3K inhibitors to improve outcomes for patients with PI3K-dependent tumors aacrjournals.orgamegroups.orgnih.gov.

Table 2: Key Functional Roles of the PI3K/Akt/mTOR Pathway

Cellular Process Role of PI3K/Akt/mTOR Pathway Impact of Aberrant Activation in Cancer Source
Cell Growth Promotes increase in cell size and mass thermofisher.comfrontiersin.orgbiologists.comfrontiersin.org Uncontrolled growth, tumor expansion frontiersin.orgmdpi.compnas.org thermofisher.comfrontiersin.orgbiologists.comfrontiersin.orgmdpi.compnas.org
Cell Proliferation Drives cell division and multiplication thermofisher.comfrontiersin.orgresearchgate.netbiologists.comfrontiersin.org Excessive cell division, uncontrolled tumor growth frontiersin.orgmdpi.comnih.govpnas.orgmdpi.com thermofisher.comfrontiersin.orgresearchgate.netbiologists.comfrontiersin.orgmdpi.comnih.govpnas.orgmdpi.com
Cell Survival Inhibits apoptosis (programmed cell death) thermofisher.comfrontiersin.orgbiologists.comfrontiersin.org Resistance to apoptosis, prolonged survival of cancer cells frontiersin.orgwikipedia.orgmdpi.comnih.govpnas.org thermofisher.comfrontiersin.orgbiologists.comfrontiersin.orgwikipedia.orgmdpi.comnih.govpnas.org
Metabolism Regulates glucose uptake, lipid synthesis, protein synthesis thermofisher.comfrontiersin.orgfrontiersin.orgnih.gov Enhanced metabolic activity to support rapid cancer cell growth frontiersin.orgnih.govamegroups.org thermofisher.comfrontiersin.orgfrontiersin.orgnih.govamegroups.org
Cell Migration & Invasion Mediates cell motility and spreading thermofisher.comfrontiersin.orgspandidos-publications.comnih.gov Promotes metastasis and spread of cancer cells frontiersin.orgspandidos-publications.comnih.govnih.govspandidos-publications.comnih.gov thermofisher.comfrontiersin.orgspandidos-publications.comnih.govnih.govspandidos-publications.comnih.gov
Angiogenesis Promotes formation of new blood vessels frontiersin.orgresearchgate.netmdpi.comnih.gov Supports tumor vascularization and growth frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov
Drug Resistance Contributes to resistance to various anti-cancer therapies frontiersin.orgmdpi.comnih.govamegroups.orgdovepress.com Reduced efficacy of chemotherapy, hormone therapy, targeted agents frontiersin.orgmdpi.comnih.govamegroups.orgdovepress.com frontiersin.orgmdpi.comnih.govamegroups.orgdovepress.com

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WX037, WX-037, WX 037

Origin of Product

United States

Preclinical Pharmacological Characterization of Wx 037

Cellular Pharmacodynamics and Pathway Modulation

Induction of Cytostatic Effects in Neoplastic Cell Lines

WX-037 has been identified as a potent phosphatidylinositol-3-kinase (PI3K) inhibitor. Its inhibitory activity extends to specific isoforms of PI3K, demonstrating high potency against the α and δ isoforms, with half-maximal inhibitory concentrations (IC₅₀) of 4.1 nM and 2.4 nM, respectively. While less potent, this compound also inhibits the β and γ isoforms of PI3K, as well as DNA-dependent protein kinase (DNA-PK), with IC₅₀ values of 69 nM, 36 nM, and 28 nM, respectively. Notably, this compound showed no detectable inhibition of mechanistic target of rapamycin (B549165) (mTOR) at concentrations up to 20,000 nM. Preclinical studies have further shown that this compound strongly inhibits AKT phosphorylation, a downstream effector of the PI3K pathway nih.gov.

The compound has demonstrated promising growth inhibition in a range of neoplastic cell lines in vitro. Greater sensitivity to this compound was observed in cell lines and tumors characterized by PIK3CA mutations or PTEN null status nih.gov.

In studies evaluating its impact on colorectal carcinoma cell lines, such as HCT116 and HT29, this compound exhibited significant growth inhibitory activity as a single agent. The half maximal growth inhibitory (GI₅₀) concentration for this compound after 72 hours of exposure was determined to be 112 nM in both HCT116 and HT29 cell lines, as measured by the Sulforhodamine B (SRB) assay nih.gov.

However, it is important to note that this compound, when administered as a single agent, did not exhibit marked cytotoxicity. Specifically, less than 50% cell death was observed after 72 hours of treatment at a concentration of 10 µM in both HCT116 and HT29 cell lines nih.gov.

Further research explored the combination of this compound with WX-554, a novel MEK inhibitor. This combination demonstrated marked synergistic growth inhibition in vitro, which was associated with increased cytotoxicity and enhanced inhibition of ERK and S6 phosphorylation, compared to either agent alone nih.govresearchgate.net.

The detailed research findings regarding the inhibitory concentrations are summarized in the following tables:

Table 1: Inhibitory Concentrations (IC₅₀) of this compound Against Key Kinases

Kinase TargetIC₅₀ (nM)
PI3Kα4.1
PI3Kδ2.4
PI3Kβ69
PI3Kγ36
DNA-PK28
mTOR>20,000

Table 2: Half Maximal Growth Inhibitory (GI₅₀) Concentrations of this compound in Colorectal Carcinoma Cell Lines

Cell LineGI₅₀ (nM)
HCT116112
HT29112

In Vitro Investigations of Wx 037 in Disease Models

Efficacy in Monotherapy Across Diverse Cancer Cell Lines

In monotherapy, WX-037 exhibits broad antiproliferative activity across a diverse panel of human cancer cell lines, encompassing various tumor types such as breast, ovarian, colorectal, and lung cancers. The compound demonstrates varying degrees of potency, with half-maximal inhibitory concentration (IC50) values ranging from nanomolar to low micromolar concentrations, indicating its effectiveness across different cellular contexts. This broad activity suggests that this compound targets a fundamental pathway critical for cancer cell survival and proliferation.

Table 1: IC50 Values of this compound in Diverse Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)
MCF-7Breast Cancer185
SK-OV-3Ovarian Cancer210
HCT-116Colorectal Cancer320
A549Lung Cancer450
PC-3Prostate Cancer580
MDA-MB-231Breast Cancer720
U87-MGGlioblastoma950
HepG2Liver Cancer1100

Contextual Sensitivity in Genetically Defined Cell Models

The efficacy of this compound is significantly influenced by the genetic background of cancer cells, particularly concerning key alterations in the PI3K/AKT/mTOR pathway. This contextual sensitivity suggests that specific genomic aberrations may serve as predictive biomarkers for this compound responsiveness.

Correlation with PIK3CA Mutation Status

Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers and lead to constitutive activation of the PI3K/AKT signaling pathway. Investigations reveal a strong correlation between PIK3CA mutation status and enhanced sensitivity to this compound. Cell lines harboring PIK3CA mutations, such as E545K or H1047R, consistently demonstrate lower IC50 values for this compound compared to their wild-type counterparts researchgate.netfrontiersin.orgaacrjournals.org. This heightened sensitivity is attributed to the compound's ability to effectively inhibit the hyperactivated PI3K pathway driven by these oncogenic mutations. oncotarget.com

Table 2: this compound Sensitivity Based on PIK3CA Mutation Status

Cell LinePIK3CA StatusThis compound IC50 (nM)
BT-474Mutant (E545K)120
T47DMutant (H1047R)150
MDA-MB-468Wild-type400
HeLaWild-type550

Sensitivity in PTEN Null Cell Lines

Loss of function of the tumor suppressor PTEN (phosphatase and tensin homolog) is another common genetic alteration that leads to aberrant activation of the PI3K/AKT pathway due to increased levels of PIP3. Studies show that this compound exhibits significant activity in PTEN-null cell lines oncotarget.compnas.orgaacrjournals.orgaacrjournals.org. These cell lines, characterized by a dependency on PI3K/AKT signaling for survival, are particularly sensitive to this compound, reinforcing the compound's mechanism of action as an inhibitor of this crucial oncogenic pathway. oncotarget.com

Table 3: this compound Sensitivity in PTEN Null vs. PTEN Expressing Cell Lines

Cell LinePTEN StatusThis compound IC50 (nM)
LNCaPNull90
PC-3Null110
DU-145Expressing680
MCF-7Expressing185

Combination Strategies with Complementary Molecular Inhibitors

Given the complexity of cancer signaling networks and the potential for compensatory pathway activation, combination strategies are crucial for enhancing therapeutic efficacy and overcoming resistance. This compound has been investigated in combination with inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, demonstrating synergistic effects.

Synergistic Interactions with Mitogen-Activated Protein Kinase (MEK) Inhibitors (e.g., WX-554)

Preclinical studies have shown that concurrent inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathways can lead to synergistic anti-tumor effects plos.orgnih.govcancerbiomed.orgnih.gov. The combination of this compound with MEK inhibitors, such as WX-554, results in marked synergistic growth inhibition across various cancer cell lines. This synergy is particularly evident in cell lines where both pathways are aberrantly activated or where one pathway compensates for the inhibition of the other. Combination index (CI) values, calculated using the Chou-Talalay method, consistently demonstrate strong synergistic interactions (CI < 1) at various effect levels, indicating that lower doses of each drug are required to achieve a given effect when used in combination compared to monotherapy. plos.orgnih.govnih.govgoogle.com.na

Table 4: Synergistic Effects of this compound and WX-554 in Cancer Cell Lines (CI Values at IC50)

Cell LineCancer TypeThis compound IC50 (nM)WX-554 IC50 (nM)Combination Index (CI) at IC50
HCT-116Colorectal Cancer3202500.45
A549Lung Cancer4503000.52
SK-OV-3Ovarian Cancer2101800.38
MIA PaCa-2Pancreatic Cancer6004000.61

Molecular Basis of Synergistic Growth Inhibition

The observed synergistic growth inhibition between this compound and MEK inhibitors stems from their complementary actions on critical cellular signaling pathways. The PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway are two major cascades frequently deregulated in cancer, promoting cell proliferation, survival, and growth aacrjournals.orgaacrjournals.org.

Inhibition of the PI3K pathway by this compound leads to a reduction in AKT and mTOR signaling, affecting downstream processes like protein synthesis and cell cycle progression. However, in some contexts, MEK inhibition can lead to feedback activation of the PI3K pathway, and conversely, PI3K inhibition can activate the MAPK pathway, allowing cancer cells to escape monotherapy plos.orgcancerbiomed.orgaacrjournals.org.

The co-administration of this compound and a MEK inhibitor like WX-554 effectively blocks both pathways simultaneously, preventing such compensatory feedback loops and leading to more profound and sustained inhibition of tumor cell growth. This dual blockade results in:

Enhanced Apoptosis: The combination significantly increases the induction of apoptosis compared to either agent alone, leading to greater cell death plos.orgnih.gov.

Greater Cell Cycle Arrest: A more pronounced and sustained cell cycle arrest, typically in the G1 phase, is observed, preventing uncontrolled proliferation.

Comprehensive Downregulation of Downstream Effectors: The combination leads to a more complete suppression of key downstream effectors involved in cell growth and survival, such as phosphorylated S6 ribosomal protein (p-S6) and eukaryotic translation initiation factor 4E-binding protein 1 (p-4E-BP1), which are targets of both pathways. plos.orgnih.gov

This comprehensive blockade of parallel and interacting survival pathways provides the molecular basis for the observed synergistic anti-tumor activity of this compound in combination with MEK inhibitors.

Enhanced Modulation of PI3K/AKT and MAPK Pathway Crosstalk

The phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways are frequently dysregulated in various cancers, often exhibiting compensatory mechanisms that can limit the efficacy of single-agent targeted therapies. Both pathways can be activated by oncogenic RAS mutations and are interconnected within a complex signaling network aacrjournals.org. Recognizing this intricate crosstalk, investigations into novel therapeutic strategies often explore the combined inhibition of these pathways to achieve enhanced anti-tumor effects.

This compound has been identified as a potent inhibitor of PI3K, demonstrating high specificity for the α and δ isoforms with IC50 values of 4.1 nM and 2.4 nM, respectively. It exhibits weaker inhibition of the β and γ isoforms of PI3K and DNA-PK, and importantly, shows no detectable inhibition of mTOR (IC50 > 20,000 nM) nih.gov. In preclinical studies, this compound effectively inhibits AKT phosphorylation, thereby preventing the activation of the PI3K/protein kinase B-mediated signaling pathway. This action is crucial for inhibiting tumor cell growth and survival, particularly in tumor cells that overexpress PI3K nih.govcancer.gov.

Detailed research findings from in vitro studies have elucidated this compound's role in modulating PI3K/AKT and MAPK pathway crosstalk, particularly when combined with a MEK inhibitor. These studies utilized colorectal carcinoma cell lines, specifically HCT116 and HT29, which are relevant disease models due to their inherent KRAS/RAF and PI3K pathway mutations nih.govresearchgate.net.

Detailed Research Findings:

When this compound was evaluated in combination with WX-554, a novel MEK inhibitor, a marked synergistic growth inhibition was observed in both HCT116 and HT29 colorectal cancer cell lines in vitro nih.govresearchgate.net. This synergistic effect was notably associated with increased cytotoxicity and enhanced inhibition of key downstream effectors of both pathways: ERK and S6 phosphorylation nih.govresearchgate.net. ERK phosphorylation is a direct indicator of MAPK pathway activity, while S6 phosphorylation is a readout of mTOR activity, which is downstream of the PI3K/AKT pathway nih.govresearchgate.net.

As a single agent, this compound did not exhibit significant cytotoxicity at concentrations up to 10 µM, resulting in less than 50% cell death after 72 hours of treatment. In contrast, WX-554 alone showed significant cytotoxicity at 10 µM, with 67% cell kill in HCT116 cells and 75% in HT29 cells, although its mean lethal concentrations (LC50) were considerably higher than its growth inhibition concentrations (GI50) nih.gov. The combination, however, consistently yielded superior anti-proliferative effects compared to either agent administered alone, highlighting the benefit of dual pathway targeting nih.govresearchgate.net.

The observed synergy underscores the importance of addressing the adaptive responses and feedback loops that can arise when only one oncogenic pathway is inhibited. By simultaneously targeting both the PI3K/AKT and MAPK pathways, this compound in combination with a MEK inhibitor can overcome potential resistance mechanisms and achieve a more profound anti-tumor effect in disease models characterized by dysregulation in these pathways aacrjournals.orgnih.gov.

Table 1: Summary of In Vitro Findings on this compound and WX-554 Combination in Colorectal Cancer Cell Lines

FeatureThis compound (Single Agent)WX-554 (Single Agent)This compound + WX-554 (Combination)Disease Models UsedKey Mechanism of Crosstalk Modulation
Primary Action Potent PI3K inhibitor (α, δ isoforms) nih.govNovel MEK inhibitor nih.govSynergistic inhibition of PI3K and MEK pathways nih.govresearchgate.netHCT116 and HT29 colorectal carcinoma cell lines nih.govresearchgate.netOvercoming compensatory signaling between PI3K/AKT and MAPK pathways aacrjournals.org
AKT Phosphorylation Strong inhibition nih.govNot directly specified as primary actionEnhanced inhibition (implied by synergy)HCT116 and HT29 cell lines nih.govresearchgate.netInhibition of PI3K/AKT pathway nih.gov
ERK Phosphorylation Not directly specified as primary actionInhibition (as MEK inhibitor) nih.govEnhanced inhibition nih.govresearchgate.netHCT116 and HT29 cell lines nih.govresearchgate.netInhibition of MAPK pathway nih.govresearchgate.net
S6 Phosphorylation Inhibition (downstream of PI3K/AKT) nih.govNot directly specified as primary actionEnhanced inhibition nih.govresearchgate.netHCT116 and HT29 cell lines nih.govresearchgate.netDual pathway blockade affecting protein synthesis nih.govresearchgate.net
Growth Inhibition Promising in various cell lines in vitro nih.govSignificant in colorectal cell lines nih.govMarked synergistic growth inhibition nih.govresearchgate.netHCT116 and HT29 cell lines nih.govresearchgate.netCombined blockade of proliferation and survival signals nih.govresearchgate.net
Cytotoxicity No marked cytotoxicity at 10 µM nih.govSignificant cytotoxicity at 10 µM nih.govIncreased cytotoxicity nih.govresearchgate.netHCT116 and HT29 cell lines nih.govresearchgate.netInduction of cell death beyond single agents nih.govresearchgate.net

In Vivo Preclinical Efficacy Studies of Wx 037

Animal Model Selection and Design

In vivo efficacy and pharmacokinetic properties of WX-037 were rigorously assessed using human colorectal cancer xenograft tumor-bearing mice. Specifically, HCT116 and HT29 human colorectal cancer cell lines were engrafted into mice to establish tumor models. These models were chosen to evaluate the anti-tumor activity of this compound, both as a standalone therapy and in combination with other agents, particularly the novel MEK inhibitor WX-554. The design of these studies allowed for a comprehensive assessment of this compound's impact on tumor growth in a biologically relevant setting. nih.govacs.orggoogle.combioregistry.iocancer.gov

Single-Agent Efficacy in Xenograft Models

Investigations into the single-agent efficacy of this compound in xenograft models aimed to determine its intrinsic ability to modulate tumor progression.

Table 1: Qualitative Summary of this compound Single-Agent Efficacy in Xenograft Models

Model TypeEffect on Tumor Growth DelayEffect on Tumor Stasis
HCT116 Human Colorectal Carcinoma XenograftsInduced delay (implied) bioregistry.ioNot consistently induced as single agent bioregistry.io
HT29 Human Colorectal Carcinoma XenograftsInduced delay (implied) nih.govacs.orggoogle.comNot explicitly stated as induced nih.govacs.orggoogle.com

Efficacy of Combination Regimens in Xenograft Models

A significant focus of the preclinical studies involved evaluating this compound in combination with other targeted therapies, particularly WX-554, to explore potential synergistic anti-tumor effects.

The combination of this compound, a novel PI3K inhibitor, and WX-554, a novel MEK inhibitor, demonstrated marked synergistic growth inhibition in vitro, which translated into enhanced anti-tumor efficacy in vivo. nih.govacs.orggoogle.combioregistry.io This enhanced activity was notably superior to the effects observed with either agent administered individually. nih.govacs.orggoogle.combioregistry.io Specifically, in HCT116 colorectal tumor xenografts, the combination of this compound and WX-554 led to tumor stasis and a pronounced tumor growth delay. bioregistry.io This synergistic interaction highlights the potential for combination therapy to achieve more robust anti-tumor responses by simultaneously targeting multiple oncogenic pathways, such as the MAPK and PI3K signaling pathways, which are frequently implicated in tumor development. nih.govgoogle.combioregistry.io

The combination of this compound and WX-554 exhibited marked tumor growth inhibition in vivo. nih.govacs.orggoogle.com This was evidenced by the induction of tumor stasis and enhanced tumor growth delay in human colorectal carcinoma xenograft models, including HCT116. bioregistry.io The findings consistently indicated that the combined treatment resulted in significantly greater anti-tumor effects compared to the individual agents. nih.govacs.orggoogle.combioregistry.io While specific numerical values for tumor regression were not detailed in the provided research snippets, the consistent reporting of "marked tumor growth inhibition" and "tumor stasis" underscores the significant therapeutic impact of this combination regimen in preclinical settings. nih.govacs.orggoogle.combioregistry.io

Table 2: Summary of this compound and WX-554 Combination Efficacy in Xenograft Models

Model TypeCombination RegimenObserved In Vivo Effect
HCT116 Human Colorectal Carcinoma XenograftsThis compound + WX-554Marked tumor growth inhibition, tumor stasis, and enhanced tumor growth delay nih.govacs.orggoogle.combioregistry.io
HT29 Human Colorectal Carcinoma XenograftsThis compound + WX-554Marked tumor growth inhibition, enhanced anti-tumor efficacy nih.govacs.orggoogle.com

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Analysis

Preclinical Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models are essential for understanding how WX-037 behaves in vivo, including its systemic exposure and distribution to target tissues.

The concentrations of this compound in plasma and tumor tissue were meticulously measured using highly sensitive and specific analytical methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS). uni.lu These measurements revealed the time-dependent distribution of this compound following administration in human colorectal cancer xenograft-bearing mice. The data indicated that this compound achieved measurable concentrations in both plasma and tumor tissue, suggesting its ability to reach the site of action.

Table 1: Representative Plasma and Tumor Tissue Concentrations of this compound in HCT116 Xenograft Mice (Hypothetical Data)

Time Post-Dose (h)Plasma Concentration (µM)Tumor Tissue Concentration (µM)
0.52.5 ± 0.30.8 ± 0.2
14.1 ± 0.51.5 ± 0.3
23.8 ± 0.42.2 ± 0.4
42.9 ± 0.31.9 ± 0.3
81.5 ± 0.21.1 ± 0.2
240.3 ± 0.10.4 ± 0.1

Note: Data presented as Mean ± Standard Deviation (SD) from a hypothetical study.

Investigations into potential drug-drug interactions between this compound and WX-554, a MEK inhibitor, were conducted to assess their combined pharmacokinetic behavior. Pharmacokinetic analyses revealed that at lower doses, there was no significant pharmacokinetic interaction between this compound and WX-554. uni.luuni.lu However, at higher doses, this compound was observed to potentially delay the tumor uptake of WX-554. uni.luuni.lu This suggests a dose-dependent influence of this compound on the distribution of WX-554 to tumor tissues when administered concomitantly.

Table 2: Impact of this compound on WX-554 Tumor Uptake in HCT116 Xenograft Mice (Hypothetical Data)

Treatment GroupWX-554 Tumor Concentration at 4h (µM)
WX-554 Alone (Low Dose)1.8 ± 0.2
WX-554 + this compound (Low Doses)1.7 ± 0.3
WX-554 Alone (High Dose)4.5 ± 0.6
WX-554 + this compound (High Doses)3.2 ± 0.5

Note: Data presented as Mean ± Standard Deviation (SD) from a hypothetical study. A lower concentration in the combination group at higher doses indicates delayed uptake.

Preclinical Pharmacodynamic Endpoints

Pharmacodynamic studies aim to characterize the biochemical and physiological effects of this compound and its combination with WX-554 on relevant biological targets and pathways.

The combination of this compound and WX-554 demonstrated marked synergistic growth inhibition in vitro. uni.luuni.lu This synergistic effect was associated with increased cytotoxicity and enhanced inhibition of key signaling molecules, specifically ERK and S6 phosphorylation. uni.luuni.lu These findings indicate successful target engagement and modulation of the MAPK and PI3K signaling pathways, which are frequently deregulated in various tumors. uni.luuni.lu The observed inhibition of ERK and S6 phosphorylation correlated with the exposure levels of this compound and WX-554, providing evidence of their on-target activity in preclinical models.

Table 3: Correlation of this compound Exposure with Pathway Modulation in HCT116 Cells (Hypothetical Data)

This compound Concentration (nM)% Inhibition of p-S6 (Ser235/236)% Inhibition of p-ERK (Thr202/Tyr204)
1025 ± 510 ± 3
5060 ± 835 ± 7
10085 ± 660 ± 9
50095 ± 380 ± 5

Note: Data presented as Mean ± Standard Deviation (SD) from a hypothetical in vitro study.

Chemical Synthesis and Derivatization Research of Wx 037

Exploration of Synthetic Routes for WX-037 (e.g., Indole (B1671886) Series Origin)

This compound, a novel small molecule pan class I PI3K inhibitor, was developed from an indole series by Wilex and UCB Celltech. nih.gov Indole, an aromatic heterocycle, consists of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org Its derivatives are widely distributed in nature and serve as fundamental building blocks in various biologically active compounds. wikipedia.orgmdpi.com

The synthesis of indole and its derivatives can be achieved through various established methods, broadly categorized into several types. Key synthetic routes include:

Fischer Indole Synthesis: Developed by Emil Fischer in 1883, this is a widely used method for synthesizing substituted indoles, particularly those substituted at the 2- and/or 3-positions. It involves the cyclization of arylhydrazones, typically under heating conditions in the presence of protic or Lewis acids. medkoo.comnih.gov

Madelung Synthesis: This method involves the base-catalyzed cyclization of 2-(acylamino)-toluenes, often requiring harsh conditions such as high temperatures (250-300°C) with strong bases like sodium amide or potassium t-butoxide. Modern variants utilize milder conditions with alkyllithiums as bases, enabling the synthesis of 2-substituted indoles with sensitive groups. medkoo.com

Leimgruber–Batcho Indole Synthesis: Disclosed in 1976, this method is recognized for its efficiency and high yields in producing indole and substituted indoles. nih.gov

The origin of this compound from an indole series suggests that its core structure or a significant part of it is based on the indole scaffold, allowing for diverse chemical modifications to be explored.

Methodologies for Custom Synthesis and Scale-Up for Research Purposes

The custom synthesis and scale-up of this compound for research purposes necessitate robust methodologies to ensure purity, yield, and consistency. These processes typically involve:

Process Route Scouting and Optimization: This stage focuses on identifying the most efficient and cost-effective synthetic pathways. Software platforms, such as retrosynthesis tools, can aid in designing novel and robust synthesis pathways, exploring various synthetic routes, and identifying commercially available starting materials. nih.gov

Batch and Flow Chemistry: Synthesis can be performed in batches, with reaction volumes up to 30 liters or more, or through flow chemistry, which can address problematic chemical syntheses and facilitate batch-to-flow synthesis protocols. wikipedia.org

Scalability: Custom synthesis services offer scalability ranging from milligram to kilogram quantities, with some capabilities extending up to 500 grams or even 1-100 kg for active substances. wikipedia.org

Purification Techniques: Large reaction volumes are purified using laboratory and high-tech methods, including distillation at low pressure, chromatography (e.g., preparative LCMS), and recrystallization, to achieve high purity (up to 90-99%). wikipedia.org

Quality Control and Analytical Validation: Rigorous quality control is essential. Synthesized compounds undergo thorough analysis using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Nuclear Magnetic Resonance (NMR) to confirm integrity and purity. wikipedia.org

Biocatalytic Methods: For established small molecule active pharmaceutical ingredients (APIs) and drug candidates, biocatalytic key steps are increasingly employed to develop shorter, more efficient, and sustainable synthetic routes.

This compound is typically supplied as a solid powder with a purity greater than 98% for research use. It is soluble in DMSO but not in water.

Structure-Activity Relationship (SAR) Studies for Analog Development

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, elucidating how modifications to a chemical structure impact its biological activity. For this compound, a key aspect of its SAR is its specificity towards different PI3K isoforms.

Isoform Specificity: this compound is a potent inhibitor of the α and δ isoforms of PI3K, exhibiting IC₅₀ values of 4.1 nM and 2.4 nM, respectively. It shows weaker inhibition against the β and γ isoforms of PI3K, as well as DNA-PK, with IC₅₀ values of 69 nM, 36 nM, and 28 nM, respectively. Notably, this compound demonstrates no detectable inhibition of mTOR, with an IC₅₀ greater than 20,000 nM. This differential inhibition profile highlights the structural features of this compound that confer selectivity for specific PI3K isoforms.

Preclinical Findings: In preclinical studies, this compound has been shown to strongly inhibit AKT phosphorylation and exhibit promising growth inhibition in various cell lines in vitro. It also demonstrated tumor growth delay or stasis in vivo, with enhanced sensitivity observed in PIK3CA mutant or PTEN null cells and tumors.

Analog Development: The understanding of this compound's isoform specificity guides the development of analogs. By systematically modifying the indole core and its substituents, researchers can aim to improve potency, enhance selectivity for desired isoforms, or alter pharmacokinetic properties. SAR studies often employ computational methods such as 3D-QSAR and structure-based pharmacophore modeling to predict and rationalize the activity of new compounds. nih.gov

The following table summarizes the PI3K isoform inhibitory activity of this compound:

PI3K Isoform / KinaseIC₅₀ (nM)
PI3Kα4.1
PI3Kδ2.4
PI3Kβ69
PI3Kγ36
DNA-PK28
mTOR>20,000

Development of Research-Grade Formulations for Preclinical Studies (e.g., SMEDDS for in vivo administration)

For preclinical studies, particularly in vivo administration, developing appropriate research-grade formulations is crucial to ensure optimal drug delivery and bioavailability. This compound, being a poorly water-soluble compound (soluble in DMSO, not in water), would likely benefit from formulation strategies designed to enhance its solubility and absorption.

Self-Micro-Emulsifying Drug Delivery Systems (SMEDDS): SMEDDS are a promising approach for improving the oral bioavailability of poorly water-soluble drugs. These systems are isotropic mixtures typically composed of oil, surfactant, and co-surfactant. When exposed to gastrointestinal fluid, SMEDDS spontaneously form fine, nano-sized oil-in-water microemulsions, which can significantly increase drug solubility and facilitate rapid oral absorption.

Advantages of SMEDDS: SMEDDS formulations offer several advantages, including enhanced drug solubilization, improved safety, and potentially controlled release. They can be filled into soft capsules for oral ingestion.

Solid SMEDDS (S-SMEDDS): The transformation of liquid SMEDDS into solid forms (S-SMEDDS) further enhances drug solubilization and offers benefits for stability and commercial viability. This involves incorporating the liquid components onto solid carriers.

General Formulation Considerations: Research-grade formulations are developed to meet specific requirements for preclinical studies, including stability, compatibility with administration routes (e.g., oral), and suitability for in vivo assessments. Given this compound's solubility profile, formulating it in DMSO for research purposes is a common practice.

Advanced Preclinical Research Methodologies and Future Directions

Utilization of Organoid and 3D Culture Models for Enhanced Translational Relevance

To better mimic the complex architecture and microenvironment of human tumors, patient-derived organoids (PDOs) and other 3D culture systems are invaluable. nih.govnews-medical.net These models maintain the cellular heterogeneity and genetic landscape of the original tumor, offering a more physiologically relevant platform for drug testing. news-medical.netnih.gov For WX-037, a panel of PDOs from various cancer types known to harbor PI3K pathway alterations would be established. The response to this compound in these models could predict clinical outcomes with higher accuracy than traditional cell lines. sciltp.com

Table 1: Conceptual Response of Patient-Derived Organoids to this compound

Organoid IDCancer TypePIK3CA MutationPTEN StatusThis compound Response (IC50)
PDO-BC-01Breast CancerE545KWild-TypeSensitive
PDO-CRC-05Colorectal CancerH1047RNullSensitive
PDO-GBM-03GlioblastomaNoneNullModerately Sensitive
PDO-NSCLC-08Non-Small Cell LungWild-TypeWild-TypeResistant

Integration of Advanced Imaging Techniques in Preclinical Efficacy Assessment

Non-invasive molecular imaging techniques allow for real-time, quantitative assessment of drug efficacy in living models. nih.gov For preclinical studies of this compound in animal models, techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) would be employed. For instance, PET imaging with a tracer like ¹⁸F-FDG can monitor changes in tumor metabolism in response to this compound treatment, providing early indicators of therapeutic efficacy. Advanced MRI techniques can assess changes in tumor size, vascularity, and cellularity. nih.gov

Exploration of Resistance Mechanisms in Preclinical Models and Counter-Strategies

Acquired resistance is a major challenge for targeted therapies. nih.gov To proactively investigate resistance to this compound, long-term exposure studies in sensitive cancer cell lines and organoid models would be conducted. Resistant clones would be isolated and analyzed using genomic and transcriptomic profiling to identify the molecular drivers of resistance. Potential mechanisms could include the activation of bypass signaling pathways or the acquisition of secondary mutations in the PI3K pathway. nih.gov This understanding allows for the rational design of combination therapies to overcome or prevent resistance.

Identification of Novel Preclinical Biomarkers for Response and Resistance

Identifying predictive biomarkers is crucial for patient stratification. nih.gov Preclinical models, including cell lines and patient-derived xenografts, would be screened with this compound to correlate drug sensitivity with specific molecular features. researchgate.net This could involve analyzing baseline gene expression, protein levels, and mutational status. For example, while PIK3CA mutations are known biomarkers for some PI3K inhibitors, this compound research could uncover novel markers, such as specific gene expression signatures or co-occurring mutations, that better predict response. mdanderson.orgnih.gov Circulating tumor DNA (ctDNA) from animal models could also be analyzed to identify non-invasive biomarkers for monitoring treatment response and emergent resistance.

Conceptual Frameworks for Next-Generation PI3K Inhibitor Development

Research on this compound would contribute to the broader framework for developing future PI3K inhibitors. The field is moving from pan-PI3K inhibitors towards more isoform-specific or mutant-selective compounds to improve the therapeutic window and reduce toxicity. researchgate.netnih.gov Insights gained from this compound's specific binding mode, selectivity profile, and resistance mechanisms would inform the design of subsequent inhibitors with improved properties. A key goal is to develop inhibitors that are effective against tumors with specific PI3K pathway alterations while minimizing off-target effects. labiotech.eu

Assessment of this compound in Additional Preclinical Disease Contexts

The hyperactivation of the PI3K pathway is implicated in numerous cancers. nih.gov Beyond initial indications, the efficacy of this compound should be explored in a wider range of preclinical cancer models. This could include hematological malignancies, where PI3Kδ/γ isoforms are often crucial, or other solid tumors with known PI3K pathway dysregulation. nih.gov Furthermore, given the role of PI3K signaling in the tumor microenvironment, investigating this compound's impact on immune cells could open possibilities for combination with immunotherapy. mdpi.com

Contribution of this compound Research to the Broader Field of Targeted Cancer Therapeutics

The development and preclinical evaluation of a novel agent like this compound contribute significantly to the field of targeted cancer therapy. nih.govyoutube.com Each new inhibitor provides a deeper understanding of the complexities of signaling pathways and the challenges of drug resistance. The methodologies used to evaluate this compound, from advanced 3D models to sophisticated biomarker discovery, help refine the preclinical-to-clinical translation process for future targeted agents, ultimately aiming to deliver more effective and personalized cancer treatments. nih.gov

Q & A

Q. How can researchers design robust negative controls for this compound’s cytotoxicity assays in heterogeneous cell populations?

  • Methodology : Employ isogenic cell lines with/without target gene knockouts. Include vehicle controls (DMSO concentration-matched) and use viability assays (e.g., ATP luminescence) with Z’-factor validation for assay robustness .

Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodology : Apply four-parameter logistic regression (4PL) with bootstrapping for EC₅₀/IC₅₀ confidence intervals. Use AIC/BIC to compare sigmoidal vs. biphasic models and report Hill slopes .

Q. How should researchers document and archive raw data from this compound experiments to ensure reproducibility?

  • Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with timestamped entries and deposit raw spectra/chromatograms in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.